molecular formula C11H15N5O5S B15216828 6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-methoxy-1H-purine-2(9H)-thione CAS No. 64570-09-8

6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-methoxy-1H-purine-2(9H)-thione

Cat. No.: B15216828
CAS No.: 64570-09-8
M. Wt: 329.34 g/mol
InChI Key: UWANAXMOWCXQSV-KQYNXXCUSA-N
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Description

6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-methoxy-1H-purine-2(9H)-thione is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potential therapeutic properties, particularly in the treatment of cancer. It is a derivative of purine, a fundamental building block of nucleic acids, which are essential for various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-methoxy-1H-purine-2(9H)-thione involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process involves rigorous quality control measures, including chromatography and spectroscopy, to monitor the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-methoxy-1H-purine-2(9H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions include various purine derivatives with modified functional groups, which can have different biological activities and properties .

Scientific Research Applications

6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-methoxy-1H-purine-2(9H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-methoxy-1H-purine-2(9H)-thione involves its interaction with specific molecular targets and pathways within cells. It is believed to inhibit the activity of certain enzymes involved in DNA synthesis and repair, leading to the disruption of cancer cell proliferation. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-methoxy-1H-purine-2(9H)-thione is unique due to its specific structural features, which confer distinct biological activities. Its methoxy group and the tetrahydrofuran moiety contribute to its stability and bioavailability, making it a promising candidate for further drug development .

Properties

CAS No.

64570-09-8

Molecular Formula

C11H15N5O5S

Molecular Weight

329.34 g/mol

IUPAC Name

6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methoxypurine-2-thione

InChI

InChI=1S/C11H15N5O5S/c1-20-16-8(12)5-9(14-11(16)22)15(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2,12H2,1H3/t4-,6-,7-,10-/m1/s1

InChI Key

UWANAXMOWCXQSV-KQYNXXCUSA-N

Isomeric SMILES

CON1C(=C2C(=NC1=S)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

Canonical SMILES

CON1C(=C2C(=NC1=S)N(C=N2)C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

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